molecular formula C23H24BrNO5 B4041632 N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid

N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid

Cat. No.: B4041632
M. Wt: 474.3 g/mol
InChI Key: PYKFNEJMDDPATK-UHFFFAOYSA-N
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Description

N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine; oxalic acid is a compound that has garnered attention in recent scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a benzyl group, a bromonaphthalene moiety, and an oxybutanamine chain. The presence of oxalic acid further enhances its chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 2-position, forming 1-bromonaphthalene.

    Etherification: The bromonaphthalene is then reacted with 4-hydroxybutan-1-amine to form the ether linkage, resulting in 4-(1-bromonaphthalen-2-yl)oxybutan-1-amine.

    Benzylation: The final step involves the benzylation of the amine group using benzyl chloride, yielding N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or ammonia, typically under reflux conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide yields a hydroxyl derivative, while oxidation forms oxides.

Scientific Research Applications

N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine exerts its effects involves targeting specific molecular pathways. For instance, its antifungal activity is mediated through the inhibition of the SsHog1-mediated SsHsp104 pathway, which is crucial for heat stress tolerance in fungi . By disrupting this pathway, the compound effectively inhibits fungal growth and spore germination.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-(1-naphthalen-2-yl)oxybutan-1-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    4-(1-bromonaphthalen-2-yl)oxybutan-1-amine: Lacks the benzyl group, affecting its biological activity.

Uniqueness

N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine is unique due to the presence of both the bromonaphthalene and benzyl groups, which confer distinct chemical and biological properties. Its ability to inhibit specific fungal pathways highlights its potential as a targeted antifungal agent .

Properties

IUPAC Name

N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO.C2H2O4/c22-21-19-11-5-4-10-18(19)12-13-20(21)24-15-7-6-14-23-16-17-8-2-1-3-9-17;3-1(4)2(5)6/h1-5,8-13,23H,6-7,14-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKFNEJMDDPATK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid
Reactant of Route 2
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid
Reactant of Route 3
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid
Reactant of Route 4
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N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid
Reactant of Route 5
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid
Reactant of Route 6
N-benzyl-4-(1-bromonaphthalen-2-yl)oxybutan-1-amine;oxalic acid

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